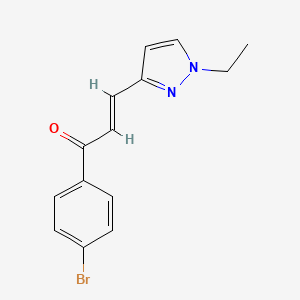![molecular formula C18H26FN3O3S B10938538 [4-(2-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938538.png)
[4-(2-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorobenzyl group and a piperidine ring substituted with a methylsulfonyl group, connected by a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the 2-fluorobenzyl group is introduced via nucleophilic substitution.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, with the methylsulfonyl group being introduced through sulfonation reactions.
Coupling Reaction: The two rings are then coupled using a methanone bridge, often facilitated by a condensation reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, potentially converting it to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the fluorobenzyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the piperazine and piperidine rings.
Biochemical Research: It can be used as a probe to study receptor-ligand interactions and enzyme activity.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of [4-(2-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings allow the compound to fit into binding sites, modulating the activity of these targets. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- [4-(2-Fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone
- 2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry .
- Steviol Glycoside: A compound with a similar structural complexity, used as a natural sweetener .
Uniqueness: The unique combination of the piperazine and piperidine rings, along with the specific substitutions, gives [4-(2-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone distinct chemical and biological properties
Properties
Molecular Formula |
C18H26FN3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C18H26FN3O3S/c1-26(24,25)22-8-4-6-16(14-22)18(23)21-11-9-20(10-12-21)13-15-5-2-3-7-17(15)19/h2-3,5,7,16H,4,6,8-14H2,1H3 |
InChI Key |
IZJLRYKXEMUMAS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10938457.png)

![1-ethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10938474.png)
![4-hydroxy-6-methyl-3-[2-(1-propyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one](/img/structure/B10938488.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938508.png)
![[4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938509.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10938523.png)
![ethyl [4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10938528.png)
![2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether](/img/structure/B10938530.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938532.png)
![N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10938533.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10938535.png)
![N-{(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10938536.png)
![(7Z)-7-(3-bromo-5-methoxy-4-propoxybenzylidene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10938537.png)
